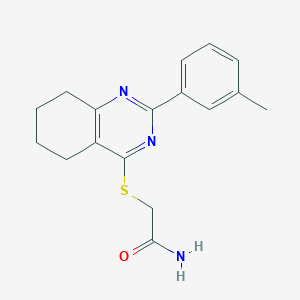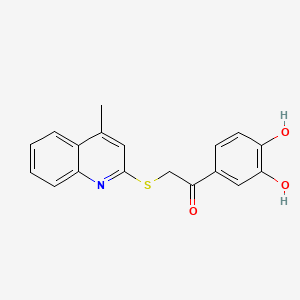
5-Bromo-2-pyrimidin-4-ylsulfanylbenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-pyrimidin-4-ylsulfanylbenzaldehyde, also known as BPYB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BPYB is a heterocyclic compound that contains both pyrimidine and benzaldehyde moieties. Its unique structure makes it an attractive candidate for use in drug discovery and other scientific research applications.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-pyrimidin-4-ylsulfanylbenzaldehyde as a protein kinase inhibitor involves binding to the ATP-binding site of the enzyme, preventing it from phosphorylating its substrates. This leads to the inhibition of downstream signaling pathways that are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
5-Bromo-2-pyrimidin-4-ylsulfanylbenzaldehyde has been shown to have anti-cancer activity in vitro and in vivo. It has also been shown to inhibit the growth of leukemia cells and induce apoptosis. In addition, 5-Bromo-2-pyrimidin-4-ylsulfanylbenzaldehyde has been reported to have anti-inflammatory activity and may have potential applications in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-Bromo-2-pyrimidin-4-ylsulfanylbenzaldehyde in lab experiments is its specificity for protein kinases. This makes it an attractive candidate for studying the role of protein kinases in various cellular processes. However, one limitation of using 5-Bromo-2-pyrimidin-4-ylsulfanylbenzaldehyde is its potential toxicity, which may limit its use in vivo.
Zukünftige Richtungen
There are several future directions for research on 5-Bromo-2-pyrimidin-4-ylsulfanylbenzaldehyde. One area of interest is the development of more potent and selective protein kinase inhibitors based on the 5-Bromo-2-pyrimidin-4-ylsulfanylbenzaldehyde scaffold. Another area of interest is the investigation of 5-Bromo-2-pyrimidin-4-ylsulfanylbenzaldehyde's potential applications in the treatment of inflammatory diseases. Additionally, the use of 5-Bromo-2-pyrimidin-4-ylsulfanylbenzaldehyde in combination with other drugs for cancer treatment is an area of active research.
In conclusion, 5-Bromo-2-pyrimidin-4-ylsulfanylbenzaldehyde is a compound with potential applications in drug discovery and other scientific research fields. Its unique structure and specificity for protein kinases make it an attractive candidate for further study. However, more research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
5-Bromo-2-pyrimidin-4-ylsulfanylbenzaldehyde can be synthesized using a variety of methods, including the reaction of 5-bromo-2-chloropyrimidine with thiophenol in the presence of a base. The resulting product is then reacted with benzaldehyde to produce 5-Bromo-2-pyrimidin-4-ylsulfanylbenzaldehyde. Other methods of synthesis have also been reported in the literature.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-pyrimidin-4-ylsulfanylbenzaldehyde has been studied for its potential applications in drug discovery, particularly as an inhibitor of protein kinase enzymes. Protein kinases are enzymes that play a key role in cell signaling pathways and are often overactive in cancer cells. Inhibiting these enzymes can be an effective strategy for treating cancer. 5-Bromo-2-pyrimidin-4-ylsulfanylbenzaldehyde has been shown to inhibit several protein kinases, including JAK2, FLT3, and ABL1.
Eigenschaften
IUPAC Name |
5-bromo-2-pyrimidin-4-ylsulfanylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2OS/c12-9-1-2-10(8(5-9)6-15)16-11-3-4-13-7-14-11/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYAFHDKKSPRNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C=O)SC2=NC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-pyrimidin-4-ylsulfanylbenzaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(6-Ethyl-5-fluoropyrimidin-4-yl)-methylamino]butanoic acid](/img/structure/B6635774.png)








![3-[ethyl(1H-pyrrole-2-carbonyl)amino]propanoic acid](/img/structure/B6635849.png)


![N-[4-(dimethylamino)phenyl]-2-(4-methylquinolin-2-yl)sulfanylacetamide](/img/structure/B6635862.png)